molecular formula C12H6F3N3O2S2 B2530631 5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole CAS No. 343376-01-2

5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole

Cat. No. B2530631
CAS RN: 343376-01-2
M. Wt: 345.31
InChI Key: UFTYEPXPLPTGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole" is a derivative of imidazo[2,1-b]thiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may possess various pharmacological properties, which could be attributed to the presence of the nitro group and the trifluoromethylphenylsulfanyl moiety.

Synthesis Analysis

The synthesis of related 5-(nitroaryl)-1,3,4-thiadiazoles has been reported, where sulfur-containing alkyl side chains were introduced to the thiadiazole ring, similar to the pendent residue in tinidazole, a known antimicrobial agent . These compounds were synthesized to evaluate their activity against Helicobacter pylori, and the structure-activity relationship indicated that the nitroaryl unit and the pendent group significantly influence the anti-H. pylori activity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LCMS . These techniques provide detailed information about the molecular framework and the substitution pattern on the imidazo[2,1-b]thiazole core. The presence of electron-withdrawing groups such as the nitro group and the trifluoromethyl group could influence the electronic distribution within the molecule, potentially affecting its reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazole derivatives can be influenced by the substituents on the ring system. For instance, the synthesis of a 5-nitroso derivative from a chlorophenylimidazo[2,1-b]thiazole has been reported, which exhibited potent antitubercular activity . This suggests that the nitro group in the compound of interest could potentially be modified to a nitroso group, which might alter its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are closely related to their molecular structure. The introduction of a nitro group and a trifluoromethylphenylsulfanyl group is likely to affect the compound's lipophilicity, solubility, and stability, which are critical factors for its biological activity and pharmacokinetic profile. The presence of these groups could also influence the compound's interaction with biological targets, such as enzymes or receptors, which is essential for its potential use as a therapeutic agent.

Scientific Research Applications

Synthesis and Biological Activities

Research has focused on the synthesis and evaluation of imidazo[2,1-b][1,3]thiazole derivatives for their potential biological activities. For instance, novel compounds within this chemical class have been synthesized and tested for antimicrobial, antitubercular, anti-inflammatory, and anthelmintic activities. These studies highlight the compound's relevance in developing new therapeutic agents against various diseases and conditions.

  • Antimicrobial and Antitubercular Activities : Some derivatives of imidazo[2,1-b][1,3]thiazole have demonstrated significant activity against bacterial and fungal strains, as well as antitubercular properties against Mycobacterium tuberculosis. This suggests potential applications in treating infectious diseases caused by bacteria and fungi, including tuberculosis (Yazdanian et al., 2020; Patel et al., 2017).

  • Anti-inflammatory and Anthelmintic Activities : The compound and its derivatives have been explored for their potential anti-inflammatory and anthelmintic effects. Such activities suggest their use in developing treatments for inflammatory diseases and parasitic infections (Shetty et al., 2010).

Chemical Synthesis and Modification

The compound's structure has been utilized in various chemical synthesis and modification studies to explore its potential applications further:

  • Synthesis of Novel Derivatives : Efforts have been made to synthesize novel derivatives of imidazo[2,1-b][1,3]thiazole, aiming to enhance their biological activities or to understand their structural activity relationships. These synthetic efforts contribute to the chemical and pharmaceutical sciences by providing new compounds for further biological evaluation (Bagdi et al., 2015; Soliman et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may be a potential hazard, as indicated by the signal word "Warning" . For more detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

5-nitro-6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O2S2/c13-12(14,15)7-2-1-3-8(6-7)22-9-10(18(19)20)17-4-5-21-11(17)16-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTYEPXPLPTGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.